Cas no 113778-75-9 (1-(Benzyloxy)-3-methylbutan-2-one)
1-(Benzyloxy)-3-methylbutan-2-one is a versatile chemical intermediate characterized by its benzyl-protected hydroxyl group and ketone functionality. This compound is particularly useful in organic synthesis, offering reactivity at both the carbonyl and ether positions, enabling its use in the preparation of more complex molecules. Its structure provides stability under various reaction conditions while remaining amenable to selective deprotection or further functionalization. The compound is commonly employed in pharmaceutical and fine chemical research, where its balanced lipophilicity and reactivity make it a valuable building block. Careful handling is recommended due to its potential sensitivity to strong acids, bases, or reducing agents.
113778-75-9 structure
Product Name:1-(Benzyloxy)-3-methylbutan-2-one
CAS No:113778-75-9
MF:C12H16O2
MW:192.254243850708
CID:1201560
PubChem ID:22953611
Update Time:2025-06-09
1-(Benzyloxy)-3-methylbutan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-1-phenylmethoxybutan-2-one
- 1-BENZYLOXY-3-METHYL-BUTAN-2-ONE
- DTXSID70629186
- MFCD17292770
- 113778-75-9
- SCHEMBL10165853
- EN300-153675
- G59447
- CS-0235180
- Z1255418448
- AKOS015996241
- 1-(benzyloxy)-3-methylbutan-2-one
- 1-(Benzyloxy)-3-methylbutan-2-one
-
- MDL: MFCD17292770
- Inchi: 1S/C12H16O2/c1-10(2)12(13)9-14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
- InChI Key: NJVKMHMDNRQCDW-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)CC(C(C)C)=O
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
1-(Benzyloxy)-3-methylbutan-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Benzyloxy)-3-methylbutan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B411383-10mg |
1-(Benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411383-50mg |
1-(Benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B411383-100mg |
1-(Benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-153675-50mg |
1-(benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 95.0% | 50mg |
$153.0 | 2023-09-26 | |
| Enamine | EN300-153675-100mg |
1-(benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 95.0% | 100mg |
$228.0 | 2023-09-26 | |
| Enamine | EN300-153675-250mg |
1-(benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 95.0% | 250mg |
$325.0 | 2023-09-26 | |
| Enamine | EN300-153675-500mg |
1-(benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 95.0% | 500mg |
$512.0 | 2023-09-26 | |
| Enamine | EN300-153675-1000mg |
1-(benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 95.0% | 1000mg |
$656.0 | 2023-09-26 | |
| Enamine | EN300-153675-2500mg |
1-(benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 95.0% | 2500mg |
$1287.0 | 2023-09-26 | |
| Enamine | EN300-153675-5000mg |
1-(benzyloxy)-3-methylbutan-2-one |
113778-75-9 | 95.0% | 5000mg |
$1903.0 | 2023-09-26 |
1-(Benzyloxy)-3-methylbutan-2-one Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
113778-75-9 (1-(Benzyloxy)-3-methylbutan-2-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk